4-Bromo-1-nitro-1h-pyrazole
Overview
Description
4-Bromo-1-nitro-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a bromine atom at position 4, and a nitro group at position 1. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-nitro-1H-pyrazole typically involves the bromination of 1-nitro-1H-pyrazole. One common method is the reaction of 1-nitro-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Major Products Formed:
Substitution Reactions: Products such as 4-amino-1-nitro-1H-pyrazole or 4-thio-1-nitro-1H-pyrazole.
Reduction Reactions: 4-Bromo-1-amino-1H-pyrazole.
Scientific Research Applications
Chemistry: 4-Bromo-1-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The presence of both bromine and nitro groups enhances the biological activity of these compounds .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its derivatives are employed in the development of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 4-Bromo-1-nitro-1H-pyrazole and its derivatives involves interactions with specific molecular targets. For instance, the compound can inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions disrupt cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-1H-pyrazole: Lacks the bromine atom, affecting its substitution reactions.
3,5-Dinitro-1H-pyrazole: Contains additional nitro groups, leading to different reactivity and applications.
Uniqueness: 4-Bromo-1-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-bromo-1-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-1-5-6(2-3)7(8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCHRRFRZOACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599120 | |
Record name | 4-Bromo-1-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7185-93-5 | |
Record name | 4-Bromo-1-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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